3-[4-(4-Methylpiperazin-1-yl)-4-oxobutyl]imidazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-(4-Methylpiperazin-1-yl)-4-oxobutyl]imidazolidine-2,4-dione is a chemical compound that is commonly referred to as MI-2. This compound is a small molecule inhibitor that has been identified as a potential therapeutic agent for the treatment of cancer. The purpose of
Wirkmechanismus
MI-2 works by inhibiting the activity of several proteins that are involved in the growth and proliferation of cancer cells. It has been shown to inhibit the activity of the protein Hsp90, which is involved in the folding and stabilization of several other proteins that are important for cancer cell growth. MI-2 has also been shown to inhibit the activity of the protein Hsp70, which is involved in the degradation of misfolded proteins.
Biochemical and Physiological Effects:
MI-2 has been shown to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. MI-2 has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Additionally, MI-2 has been shown to have minimal toxicity in normal cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of MI-2 is that it has been shown to be effective against several types of cancer. Additionally, MI-2 has been shown to have minimal toxicity in normal cells. However, one limitation of MI-2 is that it has not yet been tested in clinical trials. Additionally, the mechanism of action of MI-2 is not fully understood, which may limit its potential as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for research on MI-2. One direction is to further investigate the mechanism of action of MI-2. This may help to identify other proteins that are involved in the growth and proliferation of cancer cells that could be targeted with MI-2. Another direction is to test MI-2 in clinical trials to determine its efficacy and safety in humans. Additionally, future research could investigate the potential of MI-2 as a combination therapy with other cancer drugs.
Synthesemethoden
The synthesis of MI-2 involves several steps. The first step involves the preparation of 4-(4-methylpiperazin-1-yl)-4-oxobutylamine. This is achieved by reacting 4-(4-methylpiperazin-1-yl)butyric acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 1,3-diaminopropane to form the amine. The amine is then reacted with 2,4-thiazolidinedione to form the final product, MI-2.
Wissenschaftliche Forschungsanwendungen
MI-2 has been identified as a potential therapeutic agent for the treatment of cancer. It has been shown to inhibit the activity of several proteins that are involved in the growth and proliferation of cancer cells. MI-2 has been found to be effective against several types of cancer, including breast cancer, prostate cancer, and leukemia.
Eigenschaften
IUPAC Name |
3-[4-(4-methylpiperazin-1-yl)-4-oxobutyl]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O3/c1-14-5-7-15(8-6-14)10(17)3-2-4-16-11(18)9-13-12(16)19/h2-9H2,1H3,(H,13,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBXFZFFMUFEKEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CCCN2C(=O)CNC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(4-Methylpiperazin-1-yl)-4-oxobutyl]imidazolidine-2,4-dione |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.